molecular formula C10H14N2 B3049360 1,2,3,4-Tetrahydronaphthalene-1,5-diamine CAS No. 20351-50-2

1,2,3,4-Tetrahydronaphthalene-1,5-diamine

Cat. No.: B3049360
CAS No.: 20351-50-2
M. Wt: 162.23 g/mol
InChI Key: NRFAHLRZAHGETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydronaphthalene-1,5-diamine is an organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a bicyclic compound derived from naphthalene, featuring two amine groups attached to the tetrahydronaphthalene ring. This compound is primarily used in research settings and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1,5-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1,5-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the catalytic hydrogenation of 1,5-dinitronaphthalene using nickel as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or nickel catalysts is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated amines.

    Substitution: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1,5-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,5-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A related compound without the amine groups, used as a solvent and intermediate in organic synthesis.

    1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A compound with hydroxyl groups instead of amine groups, used as a complexing agent and in the synthesis of other organic compounds.

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1,5-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential for novel applications.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10H,2,4,6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFAHLRZAHGETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573138
Record name 1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20351-50-2
Record name 1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Reactant of Route 4
1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Reactant of Route 5
1,2,3,4-Tetrahydronaphthalene-1,5-diamine
Reactant of Route 6
1,2,3,4-Tetrahydronaphthalene-1,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.